Oxymethylatropine
Overview
Description
Oxymethylatropine is a chemical compound that belongs to the class of tropane alkaloids It is a derivative of atropine, a well-known antimuscarinic agent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxymethylatropine typically involves the esterification of tropine with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. This method allows for better control over reaction conditions and reduces the formation of byproducts. The use of preparative electrospray mass spectrometry can also aid in the rapid screening and optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Oxymethylatropine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Oxymethylatropine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: this compound is used to study the effects of antimuscarinic agents on biological systems.
Mechanism of Action
Oxymethylatropine exerts its effects by blocking muscarinic acetylcholine receptors. This inhibition prevents the binding of acetylcholine, a neurotransmitter, to these receptors, thereby reducing the parasympathetic nervous system’s activity. The molecular targets include muscarinic receptors in various tissues, leading to effects such as reduced glandular secretions, relaxation of smooth muscles, and dilation of the pupils .
Comparison with Similar Compounds
Atropine: A well-known antimuscarinic agent with similar pharmacological effects but different pharmacokinetic properties.
Scopolamine: Another tropane alkaloid with antimuscarinic activity, used primarily for its effects on the central nervous system.
Hyoscyamine: Similar to atropine but with a slightly different chemical structure and pharmacological profile.
Uniqueness of Oxymethylatropine: this compound is unique due to its specific ester functional group, which imparts distinct chemical and pharmacological properties. It has a higher blocking potency at neuromuscular and ganglionic synapses compared to atropine, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-(hydroxymethyl)-2-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-19-14-7-8-15(19)10-16(9-14)23-17(22)18(11-20,12-21)13-5-3-2-4-6-13/h2-6,14-16,20-21H,7-12H2,1H3/t14-,15+,16? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTCLIOSQZBOFS-XYPWUTKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2515-36-8 | |
Record name | Benzeneacetic acid, alpha,alpha-bis(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-ylester, endo-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002515368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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